3-Bromo-4-nitrobenzoato de metilo

Descripción general

Descripción

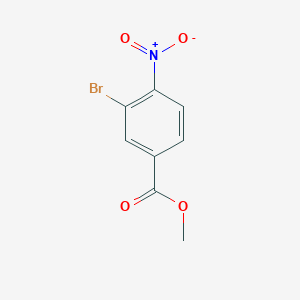

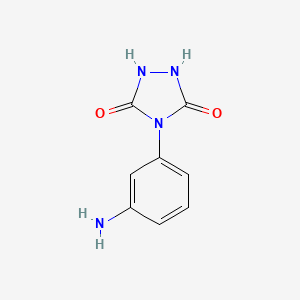

Methyl 3-bromo-4-nitrobenzoate is a chemical compound that is part of the benzoate ester family, characterized by the presence of a nitro group and a bromine atom on the benzene ring. While the provided papers do not directly discuss methyl 3-bromo-4-nitrobenzoate, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the target compound's characteristics.

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, involves a Fischer esterification reaction, which is a straightforward process that can be completed within a short time frame and can be monitored by color change . Similarly, compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate are synthesized by reacting appropriate halogenated compounds with nitrobenzoic acid derivatives in the presence of a base in a DMF medium . These methods suggest that the synthesis of methyl 3-bromo-4-nitrobenzoate could also be achieved through related esterification reactions or substitution reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 3-bromo-4-nitrobenzoate has been determined using techniques such as single-crystal X-ray diffraction . These studies reveal that such compounds crystallize in specific systems and that their molecular geometries can be computed using methods like Hartree-Fock (HF) and density functional theory (DFT) . The presence of substituents like bromine and nitro groups would influence the electronic distribution and molecular conformation of methyl 3-bromo-4-nitrobenzoate.

Chemical Reactions Analysis

Compounds with similar structures to methyl 3-bromo-4-nitrobenzoate undergo various chemical reactions. For instance, 3-bromo-2-nitrobenzo[b]thiophene reacts with amines in a nucleophilic substitution reaction that can lead to rearrangement and the formation of unexpected isomers . Additionally, alkyl 3-nitrobenzoates can undergo C-S bond fission in addition to alkaline ester hydrolysis . These reactions indicate that methyl 3-bromo-4-nitrobenzoate could also participate in nucleophilic substitution reactions and may exhibit interesting reactivity due to the presence of electron-withdrawing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of methyl 3-bromo-4-nitrobenzoate. For example, 4-methyl-3-nitrobenzoic acid exhibits a lower cut-off wavelength and a specific optical band gap, indicating its potential for optical applications . The thermal and mechanical properties, such as decomposition, stability, and hardness, are also characterized for similar compounds . The presence of a bromine atom and a nitro group in methyl 3-bromo-4-nitrobenzoate would likely affect its optical properties, thermal stability, and hardness, making it a candidate for various applications in materials science.

Aplicaciones Científicas De Investigación

Cromatografía y Espectrometría de Masas

“3-Bromo-4-nitrobenzoato de metilo” se utiliza en aplicaciones de Cromatografía y Espectrometría de Masas . Se utiliza en el aparato de medición necesario para la cromatografía, o las proteínas utilizadas para cumplir con la manipulación de la muestra durante la espectrometría de masas .

Síntesis de Derivados de Furo y Pirrolo

“4-Bromo benzoato de metilo” se puede utilizar en la síntesis de análogos de 5-sustituido furo [2,3- d ]pirimidina y 6-sustituido pirrolo [2,3- d ]pirimidina con puente de tres carbonos, que se emplean como antifolatos .

Investigación Estructural, Óptica y Eléctrica

“this compound” se utiliza en la investigación estructural, óptica y eléctrica del cristal simple de 4-metil-3-nitrobenzoato de brucina 0.5 hidrato . El catión de brucina y el anión de 4-metil-3-nitrobenzoato están unidos a través de los puentes de hidrógeno N2B-H2D…O1B y C9B2…O2B formando un motivo (R_ {2}^ {2} (7) ) .

Información de Peligros y Seguridad

“this compound” está clasificado como irritante . Es importante manejar este compuesto con cuidado, siguiendo las pautas de seguridad proporcionadas por el fabricante .

Almacenamiento y Pureza

“this compound” debe almacenarse en un entorno seco y sellado a temperatura ambiente .

Forma Física y Apariencia

“this compound” normalmente aparece como cristal - polvo y su color puede variar de blanco a amarillo pálido a marrón .

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 3-bromo-4-nitrobenzoate is a chemical compound with the molecular formula C8H6BrNO4 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions

Biochemical Pathways

Brominated and nitrobenzoate compounds are often involved in electrophilic aromatic substitution reactions . These reactions can affect various biochemical pathways by introducing new functional groups to aromatic compounds, thereby altering their properties and activities.

Pharmacokinetics

It has been noted that similar compounds have high gastrointestinal absorption , which could impact their bioavailability

Result of Action

Given its potential involvement in Suzuki–Miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds in target molecules, potentially altering their structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3-bromo-4-nitrobenzoate. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound . It should be handled with personal protective equipment, and adequate ventilation should be ensured . These precautions suggest that the compound’s action may be influenced by factors such as exposure to air, light, and moisture.

Propiedades

IUPAC Name |

methyl 3-bromo-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNGTPNMJBXBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618305 | |

| Record name | Methyl 3-bromo-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126759-30-6 | |

| Record name | Methyl 3-bromo-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)